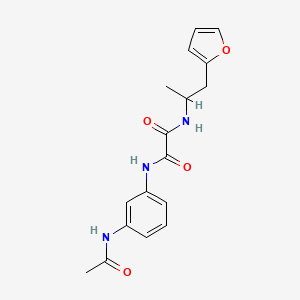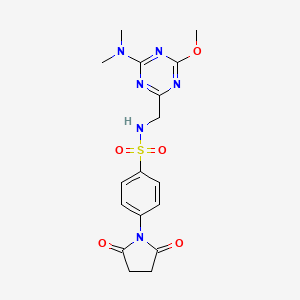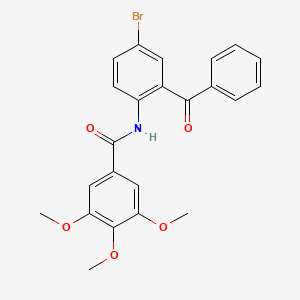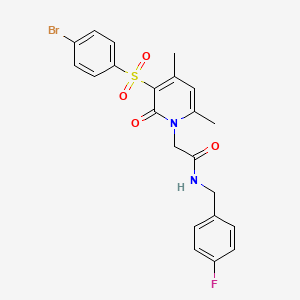![molecular formula C20H22ClN3O6S B2992767 {[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate CAS No. 1197861-73-6](/img/structure/B2992767.png)
{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate is a complex organic compound. It features a unique combination of functional groups and structural elements, making it noteworthy in various scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One common synthetic route begins with the preparation of the 2-chloropyridine-4-carboxylate moiety.
Concurrently, the {[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl} segment can be synthesized via a separate pathway.
Industrial Production Methods:
Scaling up this synthesis typically involves optimizing reaction conditions such as temperature, pressure, and solvent choice.
Utilization of continuous flow reactors enhances yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
The compound is prone to substitution reactions due to the presence of the chloropyridine group.
Oxidation and reduction reactions are also feasible, depending on the specific moieties involved.
Common Reagents and Conditions:
Substitution reactions: Frequently employ nucleophiles under basic or mildly acidic conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide or stronger ones like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution reactions typically yield derivatives with altered electronic properties.
Oxidation may produce oxygenated by-products, while reduction leads to deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biochemical interactions and effects.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways.
Industry: Employed in creating specialized materials and as a component in high-performance formulations.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions with target proteins or enzymes.
Pathways involved often relate to its structural features, enabling it to fit into particular binding sites or catalytic centers.
Comparaison Avec Des Composés Similaires
Compounds like {[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate share some structural features but differ in their overall architecture and reactivity profiles.
Hope that gives you a clear picture of this fascinating compound! Any of these areas you'd like to dive deeper into?
Propriétés
IUPAC Name |
[2-(4-methoxy-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6S/c1-29-16-6-5-15(12-17(16)31(27,28)24-9-3-2-4-10-24)23-19(25)13-30-20(26)14-7-8-22-18(21)11-14/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZPBNVMFVUKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=NC=C2)Cl)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide](/img/structure/B2992687.png)


![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2992692.png)








![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2992707.png)
